molecular formula C₁₃H₁₂D₆N₄O₆ B1164269 6,7-Dimethylribityl Lumazine-d6

6,7-Dimethylribityl Lumazine-d6

カタログ番号: B1164269
分子量: 332.34
注意: 研究専用です。人間または獣医用ではありません。
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説明

6,7-Dimethylribityl Lumazine-d6 is a deuterated analog of 6,7-Dimethyl-8-ribityllumazine, a key biochemical precursor in the biosynthesis of riboflavin (Vitamin B2) . This compound is critically important in metabolic studies, serving as the immediate substrate for riboflavin synthase, the enzyme that catalyzes the final step of riboflavin formation . Researchers utilize this stable isotope-labeled lumazine derivative for advanced quantitative mass spectrometry, tracing metabolic fluxes in the riboflavin pathway, and elucidating complex enzymatic mechanisms in microorganisms and plants . The regulatory role of this lumazine compound in riboflavin biosynthesis has been extensively studied in model organisms like Bacillus subtilis , where its formation is subject to feedback inhibition, providing a key point of metabolic control . The non-deuterated form is known to exist in all living organisms, from bacteria to humans, and may be detected as a biomarker in various foods . This product, this compound, is intended for Research Use Only. It is strictly for laboratory research applications and is not approved for human or veterinary diagnostic or therapeutic uses, or for any form of personal consumption.

特性

分子式

C₁₃H₁₂D₆N₄O₆

分子量

332.34

同義語

1-Deoxy-1-(3,4-dihydro-6,7-(dimethyl-d6)-2,4-dioxo-8(2H)-pteridinyl)-D-ribitol;  6,7-(Dimethyl-d6)-8-(D-ribo-2,3,4,5-tetrahydroxypentyl)lumazine;  [2S-(2R*,3R*,4S*)]-6,7-(Dimethyl-d6)-8-(2,3,4,5-tetrahydroxypentyl)-2,4(1H,3H)-pteridinedione;  6,7-(Dim

製品の起源

United States

Enzymology of 6,7 Dimethylribityl Lumazine Biosynthesis: Lumazine Synthase

Catalytic Mechanism and Substrate Specificity of 6,7-Dimethyl-8-ribityllumazine (B135004) Synthase (EC 2.5.1.78)

6,7-Dimethyl-8-ribityllumazine synthase catalyzes the condensation of 5-amino-6-(D-ribitylamino)uracil with 3,4-dihydroxy-2-butanone 4-phosphate to form 6,7-dimethyl-8-ribityllumazine, releasing phosphate (B84403) and water in the process. drugbank.comnih.govuniprot.org This reaction constitutes the penultimate step in the riboflavin (B1680620) biosynthesis pathway. drugbank.comuniprot.org

Investigation of Reaction Intermediates and Transition States

The catalytic mechanism of lumazine (B192210) synthase is proposed to proceed through the formation of a Schiff base intermediate. ebi.ac.uknih.gov This initial step involves a covalent bond formation between the two substrates. nih.gov Mechanistic studies suggest that the reaction begins with the formation of a Schiff base, followed by the elimination of phosphate and subsequent cyclization to yield the lumazine product. nih.gov Key amino acid residues play crucial roles in this process. For instance, it is proposed that His88 acts as a general acid/base, facilitating the removal of a proton from position 7 of the intermediate, which in turn promotes the elimination of the phosphate group. ebi.ac.uk The subsequent steps involve tautomerization and rotation of an enol motif, positioning the carbonyl group for the final ring closure. ebi.ac.uk Structural and kinetic data from studies on the enzyme from Aquifex aeolicus have implicated several highly conserved active site residues, including Phe22, His88, Arg127, and Lys135, in the catalytic process. nih.gov

Substrate Analogues and Inhibitor Binding Studies

The active site of lumazine synthase has been extensively probed using various substrate analogues and inhibitors. The enzyme exhibits a high degree of substrate specificity. For example, the lumazine synthase from Bacillus subtilis cannot utilize unphosphorylated 3,4-dihydroxy-2-butanone, 3,4-dihydroxy-2-butanone 3-phosphate, or diacetyl as substrates. drugbank.comuniprot.org However, it can process the non-natural (3R)-enantiomer of 3,4-dihydroxy-2-butanone 4-phosphate, albeit at a significantly lower rate than the natural (3S)-enantiomer. nih.gov

A variety of inhibitor compounds have been designed to mimic the substrate, putative reaction intermediates, and the final product. nih.gov Crystal structure analyses of lumazine synthase in complex with these inhibitors have provided valuable insights into the binding modes and the induced-fit mechanism of substrate binding. nih.gov For instance, the crystal structure of Saccharomyces cerevisiae lumazine synthase complexed with the intermediate analogue 5-nitroso-6-ribitylamino-2,4-pyrimidinedione has been determined. nih.gov Similarly, structures of the Schizosaccharomyces pombe enzyme have been solved in complex with riboflavin, the substrate analogue 5-nitroso-6-ribitylamino-2,4(1H,3H)-pyrimidinedione, and the product analogue 6-carboxyethyl-7-oxo-8-ribityllumazine. rcsb.org These studies reveal that the heteroaromatic ring systems of inhibitors bind within a hydrophobic pocket, while the ribityl side chain is situated in a surface depression. nih.gov A highly conserved arginine residue (Arg125 in Bacillus anthracis) is crucial for anchoring the phosphate or phosphonate (B1237965) group of inhibitors through an ionic interaction. nih.gov

Kinetic Characterization: Determination of Vmax and Km Values

The kinetic parameters of 6,7-dimethyl-8-ribityllumazine synthase have been determined for the enzyme from various species, providing a quantitative measure of its catalytic efficiency.

OrganismSubstrateKm (µM)Vmax (nmol/mg/h)
Bacillus subtilis5-amino-6-(D-ribitylamino)uracil512,000
(3S)-3,4-dihydroxy-2-butanone 4-phosphate13012,000
Escherichia coli5-amino-6-(D-ribitylamino)uracil4.211,800
3,4-dihydroxy-2-butanone 4-phosphate6211,800
Schizosaccharomyces pombe5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione513,000
3,4-dihydroxy-2-butanone 4-phosphate6713,000

Table 1: Kinetic parameters of 6,7-dimethyl-8-ribityllumazine synthase from different organisms. nih.govuniprot.orgnih.gov

Structural Biology of 6,7-Dimethyl-8-ribityllumazine Synthase

The architectural organization of 6,7-dimethyl-8-ribityllumazine synthase is a fascinating aspect of its biology, with significant diversity observed across different species.

Quaternary Structure Diversity: Pentameric, Decameric, and Icosahedral Assemblies

Lumazine synthase exhibits remarkable variation in its quaternary structure, assembling into pentameric, decameric, or icosahedral forms. wikipedia.orgnih.gov The pentameric forms are typically found in yeast and fungi, such as Saccharomyces cerevisiae and Magnaporthe grisea. nih.govnih.gov In contrast, bacteria like Bacillus subtilis and plants possess icosahedral capsids composed of 60 identical subunits, which can be viewed as a "pentamer of pentamers." nih.govnih.gov Some pathogenic Brucella species uniquely possess a decameric lumazine synthase, which is described as a D5-symmetric dimer of pentamers. nih.gov

Crystal Structures of Enzyme-Ligand Complexes

X-ray crystallography has been instrumental in elucidating the three-dimensional structure of lumazine synthase and its interactions with various ligands. The crystal structure of the icosahedral β60 capsid from Bacillus subtilis has been analyzed, providing a detailed view of its architecture. drugbank.com Furthermore, the structure of this enzyme in complex with a bound substrate analogue inhibitor has been determined at high resolution. drugbank.com

Crystal structures of the pentameric lumazine synthase from the fungus Magnaporthe grisea and the icosahedral enzyme from spinach, both complexed with the inhibitor 5-nitroso-6-ribitylamino-2,4-pyrimidinedione, have been solved. nih.gov These structures reveal a highly conserved subunit fold, consisting of a four-stranded parallel β-sheet sandwiched between helices. nih.gov The mode of inhibitor binding is also very similar across these diverse species. nih.gov

In addition, the crystal structure of the lumazine protein from Photobacterium kishitanii has been determined in complex with its authentic chromophore, 6,7-dimethyl-8-ribityllumazine, as well as with its analogues riboflavin and flavin mononucleotide. nih.gov These structures show the ligand tethered within a narrow cavity in the N-terminal domain through numerous hydrogen bonds. nih.gov

Active Site Architecture and Catalytic Residues

The catalytic prowess of lumazine synthase, the enzyme responsible for the formation of 6,7-dimethyl-8-ribityllumazine, is rooted in its intricate active site architecture. acs.org This active site is strategically located at the interface between two adjacent subunits within a pentameric structure. core.ac.uk High-resolution crystallographic studies, such as those on the enzyme from the hyperthermophilic bacterium Aquifex aeolicus, have provided remarkable insights into the key residues essential for catalysis. nih.govbiorxiv.org

Structural analyses of lumazine synthase from Bacillus subtilis have identified several highly conserved amino acid residues as crucial for its catalytic function. These include Phenylalanine at position 22 (Phe22), Histidine at position 88 (His88), Arginine at position 127 (Arg127), Lysine at position 135 (Lys135), and Glutamate at position 138 (Glu138). nih.gov These residues play specific roles in substrate binding, the stabilization of reaction intermediates, and the facilitation of the chemical transformations required to produce 6,7-dimethyl-8-ribityllumazine. nih.gov

Further research on the lumazine synthase from Schizosaccharomyces pombe has highlighted the significance of Tryptophan at position 27. While not directly involved in the primary catalytic steps, this residue significantly influences the binding affinity for both the substrate, 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione, and the product, riboflavin. nih.gov The replacement of this tryptophan with aliphatic amino acids leads to a marked reduction in the enzyme's affinity for these molecules. nih.gov

The proposed catalytic mechanism, supported by structural data, involves a series of well-orchestrated steps. It begins with the binding of the two substrates, 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione and 3,4-dihydroxy-2-butanone 4-phosphate. acs.orgnih.gov The enzyme then facilitates a nucleophilic attack, leading to the formation of a Schiff base intermediate, followed by the elimination of phosphate and subsequent cyclization to form the final product, 6,7-dimethyl-8-ribityllumazine. acs.orgnih.gov

Organism Key Active Site Residues Reference
Bacillus subtilisPhe22, His88, Arg127, Lys135, Glu138 nih.gov
Schizosaccharomyces pombeTrp27 (influences substrate/product binding) nih.gov
Aquifex aeolicusConserved residues involved in catalysis nih.govbiorxiv.org

Genetic and Evolutionary Aspects of Lumazine Synthase

The genes encoding lumazine synthase exhibit a rich evolutionary history, characterized by gene homology across diverse taxa, the emergence of isoenzymes with distinct properties, and sophisticated regulatory mechanisms.

Gene Homology and Phylogenetic Analysis Across Organisms

Phylogenetic analyses of lumazine synthase sequences from a wide range of organisms, including archaea, bacteria, fungi, and plants, have revealed distinct evolutionary lineages. nih.govnih.gov These analyses have led to the classification of lumazine synthases into two main categories: Type I and Type II. nih.gov Type I lumazine synthases are typically found as pentamers or icosahedral assemblies, while Type II enzymes form decamers. nih.gov

Sequence similarity searches have successfully identified a large family of lumazine synthase genes, with subsequent phylogenetic reconstruction dividing them into clusters that align with their quaternary structures. nih.gov This suggests that the evolution of the enzyme's structure is closely linked to its genetic lineage. The study of lumazine synthase from various species, such as Bacillus subtilis and Escherichia coli, provides insights into the conserved nature of this essential enzyme. uniprot.orguniprot.org

Isoenzyme Diversity and Functional Redundancy (e.g., RibH1 and RibH2 in Brucella)

A notable feature of lumazine synthase genetics is the existence of isoenzymes in certain organisms, a prime example being the pathogenic bacteria of the genus Brucella. These intracellular pathogens possess two distinct genes, ribH1 and ribH2, located on different chromosomes, both implicated in riboflavin synthesis. nih.gov

The proteins encoded by these genes, RibH1 and RibH2, represent Type I and Type II lumazine synthases, respectively. nih.govnih.gov Extensive research has shown significant functional differences between these isoenzymes. RibH1, a Type I lumazine synthase, assembles into a homopentamer and demonstrates catalytic activity, converting the substrates to 6,7-dimethyl-8-ribityllumazine. nih.gov In contrast, RibH2, a Type II lumazine synthase with an unusual decameric structure, exhibits very high Km values for its substrate, 3,4-dihydroxy-2-butanone 4-phosphate, rendering it almost inactive under normal physiological conditions. nih.govnih.gov This functional divergence is also observed in other members of the Rhizobiales order, such as Mesorhizobium. nih.gov

The persistence of these two isoenzymes, one active and one nearly inactive, suggests a complex evolutionary pressure. It has been proposed that for intracellular pathogens like Brucella, an excess of flavins could be detrimental, particularly when exposed to oxidative or nitrosative stress. nih.gov This may have favored the evolution of a less efficient riboflavin synthesis pathway, providing a rationale for the maintenance of the nearly inactive RibH2. nih.gov Furthermore, the RibH1 protein has been identified as an immunodominant antigen in Brucella, capable of eliciting a strong immune response, highlighting its potential role in host-pathogen interactions. nih.govnih.gov

Isoenzyme Type Quaternary Structure Catalytic Activity Organism Example Reference
RibH1Type IPentamericActiveBrucella, Mesorhizobium nih.govnih.gov
RibH2Type IIDecamericAlmost inactiveBrucella, Mesorhizobium nih.govnih.gov

Expression and Regulation of Lumazine Synthase Genes

The expression of lumazine synthase genes is tightly regulated to ensure an adequate supply of riboflavin precursors. In many bacteria, the genes for riboflavin biosynthesis are organized into operons. For instance, in Brucella, the ribH1 gene is part of a small riboflavin operon that also includes other putative riboflavin synthesis genes and the nusB gene, which encodes an antitermination factor. nih.gov This co-localization suggests a coordinated regulation of the entire pathway.

The potential for manipulating the expression of these genes has been explored for biotechnological applications. For example, the co-expression of genes for lumazine protein and those for riboflavin synthesis from Bacillus subtilis in Escherichia coli has been used to generate fluorescent bacteria. nih.govnih.gov This approach leverages the ability of lumazine protein to bind non-covalently to 6,7-dimethyl-8-ribityllumazine, resulting in intense fluorescence. nih.govnih.gov The introduction of a lux promoter has been shown to enhance the expression of the lumazine protein gene, leading to increased fluorescence, demonstrating the potential for using these genetic systems as biosensors. nih.gov

Role of 6,7 Dimethylribityl Lumazine in Riboflavin Synthase Catalyzed Reactions

Mechanistic Investigations of 6,7-Dimethylribityl Lumazine (B192210) Dismutation

The final step in riboflavin (B1680620) biosynthesis is a unique dismutation reaction catalyzed by riboflavin synthase, involving two molecules of 6,7-dimethyl-8-ribityllumazine (B135004). nih.govwikipedia.org In this reaction, a four-carbon unit is transferred from one molecule of the lumazine substrate to the other. wikipedia.org This process results in the formation of one molecule of riboflavin and one molecule of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione. nih.govwikipedia.org The latter is the substrate for lumazine synthase, the enzyme catalyzing the penultimate step of the pathway. nih.govebi.ac.uk

The reaction can fascinatingly occur even without the enzyme in boiling aqueous solutions, though the enzyme significantly accelerates and controls it. wikipedia.org Mechanistic studies, some employing deuterium (B1214612) labeling, have been conducted to understand the elimination of protons from the methyl groups of 6,7-dimethyl-8-ribityllumazine during the reaction. nih.gov The proposed mechanism involves the formation of a pentacyclic intermediate created from the two substrate molecules. wikipedia.org The exact mechanism for the formation of this cyclic adduct is still under investigation. wikipedia.org It is hypothesized that the enzyme utilizes acid/base catalysis involving its amino acid residues to facilitate the reaction. wikipedia.org

Structural Basis of Riboflavin Synthase Interaction with 6,7-Dimethylribityl Lumazine

Riboflavin synthase is a fascinating enzyme with a structure optimized for its unique catalytic function. The enzyme from Bacillus subtilis is composed of three identical alpha subunits. semanticscholar.org The active site is located at the interface between two subunits, where two molecules of the substrate, 6,7-dimethyl-8-ribityllumazine, are bound in close proximity. wikipedia.org

The enzyme positions the two substrate molecules through hydrogen bonding, holding them in the correct orientation for the dismutation to occur. wikipedia.org The structure of the enzyme from Schizosaccharomyces pombe has been crystallized, revealing it to be a homopentamer of 17-kDa subunits. nih.gov In the B. subtilis complex, a trimer of riboflavin synthase (the alpha subunits) is enclosed within an icosahedral capsid made of 60 lumazine synthase subunits (the beta subunits). drugbank.com This larger structure is often referred to as the heavy riboflavin synthase complex. drugbank.comdrugbank.com

Interestingly, only one of the potential active sites within the enzyme complex appears to be catalytically active at any given time. wikipedia.org The binding of riboflavin to the lumazine synthase from S. pombe has been shown to have a dissociation constant (Kd) of 1.2 micromolar. nih.gov

Enzymatic Regulation and Feedback Mechanisms in Riboflavin Synthesis

The biosynthesis of riboflavin is a tightly regulated process to ensure cellular needs are met without wasteful overproduction. The regulation occurs at both the genetic and enzymatic levels. nih.gov In many bacteria, including Bacillus subtilis, the expression of the riboflavin operon is controlled by a feedback mechanism involving flavin mononucleotide (FMN), a downstream product of riboflavin. nih.govmdpi.com FMN, but not riboflavin itself, can bind to a specific structure in the messenger RNA of the riboflavin operon, known as a riboswitch, to repress transcription. nih.govnih.gov

In yeasts, the regulation differs, with the first enzyme of the pathway, GTP cyclohydrolase II, being allosterically inhibited by FAD and other molecules containing an adenylic moiety. nih.gov Furthermore, in some flavinogenic yeasts, the synthesis is repressed by iron ions rather than by flavins. nih.gov

Research Data Tables

Table 1: Kinetic Properties of Enzymes in the Riboflavin Pathway

EnzymeOrganismSubstrateKm (µM)Vmax (nmol·mg-1·h-1)kcat (s-1)
6,7-Dimethyl-8-ribityllumazine SynthaseSchizosaccharomyces pombe5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione5 nih.gov13,000 nih.govN/A
6,7-Dimethyl-8-ribityllumazine SynthaseSchizosaccharomyces pombe3,4-dihydroxy-2-butanone 4-phosphate67 nih.gov13,000 nih.govN/A
6,7-Dimethyl-8-ribityllumazine SynthaseBacillus subtilis5-amino-6-(D-ribitylamino)uracil5 - 9 uniprot.org12,000 drugbank.comuniprot.org0.056 uniprot.org
6,7-Dimethyl-8-ribityllumazine SynthaseBacillus subtilis(3S)-3,4-dihydroxy-2-butanone 4-phosphate55 - 130 drugbank.comuniprot.org12,000 drugbank.comuniprot.org0.056 uniprot.org

N/A: Not Available in the provided search results.

Applications of 6,7 Dimethylribityl Lumazine D6 in Advanced Metabolic and Mechanistic Studies

Isotopic Tracing for Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a critical technique for quantifying the rates (fluxes) of metabolic pathways within a cell. The use of isotopically labeled substrates, such as 6,7-Dimethylribityl Lumazine-d6, is central to this methodology, enabling researchers to trace the flow of atoms through a metabolic network.

Elucidation of Carbon and Nitrogen Flow in Riboflavin (B1680620) Pathways

The riboflavin biosynthesis pathway involves a series of enzymatic reactions that convert GTP and ribulose 5-phosphate into riboflavin. 6,7-Dimethyl-8-ribityllumazine (B135004) is the immediate precursor to riboflavin, formed by the enzyme lumazine (B192210) synthase. nih.govnih.govuniprot.orgebi.ac.uk By introducing this compound into a biological system, scientists can trace the deuterium (B1214612) labels as they are incorporated into the final product, riboflavin. This allows for the direct measurement of the flux through the final step of the pathway, catalyzed by riboflavin synthase.

The deuterium atoms on the methyl groups of the lumazine ring provide a distinct mass signature that can be detected using mass spectrometry (MS). By analyzing the mass isotopomer distribution of riboflavin and other downstream metabolites, the contribution of the exogenously supplied deuterated lumazine can be quantified, thus elucidating the carbon and nitrogen flow from this precursor to riboflavin. Studies using deuterated precursors in organisms like Eremothecium ashbyii have demonstrated the utility of this approach in understanding solvent exchange and the formation of the riboflavin molecule. nih.gov

Quantitative Determination of Intracellular Fluxes using Deuterated Precursors

The quantitative power of using deuterated precursors like this compound lies in the ability to perform isotope dilution mass spectrometry. By knowing the precise amount and isotopic enrichment of the d6-labeled lumazine introduced, and by measuring the ratio of labeled to unlabeled riboflavin inside the cell, researchers can calculate the absolute rate of riboflavin synthesis.

This approach provides a direct measure of the intracellular flux through the terminal enzyme of the pathway, riboflavin synthase. Such quantitative data is invaluable for metabolic engineering efforts aimed at increasing vitamin production in microorganisms like Bacillus subtilis. nih.gov

Table 1: Hypothetical Data for Quantitative Flux Determination using this compound

ParameterValueUnit
Concentration of this compound added100µM
Isotopic Purity of this compound98%
Intracellular concentration of unlabeled 6,7-Dimethylribityl Lumazine50µM
Measured ratio of Riboflavin-d6 to unlabeled Riboflavin1.5-
Calculated Flux through Riboflavin Synthase75µmol/gDW/h

This table presents a hypothetical scenario to illustrate the calculation of metabolic flux. Actual values would be determined experimentally.

Integration with 13C-Metabolic Flux Analysis for Comprehensive Pathway Mapping

While this compound provides specific information about the final step of riboflavin synthesis, a more comprehensive understanding of the entire metabolic network requires its integration with broader techniques like 13C-Metabolic Flux Analysis (13C-MFA). nih.govnih.govnih.gov 13C-MFA typically uses 13C-labeled glucose or other central carbon sources to map the fluxes throughout central carbon metabolism, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the TCA cycle. nih.govbiorxiv.org

By conducting parallel labeling experiments—one with a 13C source and another with this compound—a more complete picture of cellular metabolism can be constructed. The 13C-MFA will quantify the fluxes leading to the precursors of riboflavin biosynthesis, while the d6-lumazine experiment will precisely measure the flux through the final enzymatic step. This integrated approach allows for the validation of metabolic models and provides a multi-dimensional view of how the riboflavin pathway is regulated and connected to central metabolism.

Kinetic Isotope Effect (KIE) Studies

The Kinetic Isotope Effect (KIE) is a powerful tool for investigating the mechanisms of enzyme-catalyzed reactions. It relies on the principle that the substitution of an atom with its heavier isotope can lead to a change in the reaction rate if the bond to that atom is broken or formed in the rate-determining step of the reaction.

Probing Rate-Limiting Steps in Enzymatic Reactions

The use of this compound is particularly insightful for studying the mechanism of riboflavin synthase. This enzyme catalyzes a dismutation reaction where two molecules of 6,7-dimethyl-8-ribityllumazine are converted into one molecule of riboflavin and one molecule of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione. nih.gov The reaction involves the transfer of a four-carbon unit from one lumazine molecule to another.

By comparing the rate of the reaction with the deuterated substrate (k_D) to the rate with the non-deuterated substrate (k_H), a KIE can be determined (KIE = k_H / k_D). A significant KIE (typically >1.5) would indicate that a C-H bond at one of the deuterated methyl groups is being broken in the rate-limiting step of the enzymatic reaction. Early studies with deuterium and tritium (B154650) isotopologs of 6,7-dimethyl-8-ribityllumazine have indeed shown large isotope effects, suggesting that the abstraction of a proton from a methyl group is a key part of the mechanism. nih.gov

Table 2: Illustrative Kinetic Isotope Effect Data for Riboflavin Synthase

SubstrateInitial Reaction Rate (V₀) (µM/min)Kinetic Isotope Effect (KIE)
6,7-Dimethylribityl Lumazine12.5-
This compound2.15.95

This table is based on the principle of KIE and uses hypothetical data to illustrate how deuteration can affect reaction rates, pointing to the rate-determining step.

Investigating Bond Cleavage and Formation Mechanisms

A detailed analysis of the KIE can provide profound insights into the transition state of the reaction, revealing the nature of bond cleavage and formation. For riboflavin synthase, the mechanism is thought to involve the deprotonation of a methyl group on one lumazine molecule (the donor) to form a carbanionic intermediate, which then attacks the second lumazine molecule (the acceptor). nih.gov

The use of this compound can help to confirm this mechanism. A large primary KIE would be consistent with the C-H bond of the methyl group being broken in the transition state. Furthermore, by selectively deuterating different positions on the molecule, it would be possible to probe other aspects of the reaction mechanism. The absence of a KIE when other positions are deuterated would help to rule out alternative mechanisms. Such mechanistic studies, supported by structural data from crystallography, are crucial for a complete understanding of this unusual enzymatic transformation. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Deuterium's different magnetic properties compared to hydrogen (a spin of 1 versus 1/2, and a much smaller gyromagnetic ratio) make this compound a valuable probe in NMR spectroscopy. nih.gov Its use can dramatically simplify complex spectra and provide unique insights into molecular interactions and dynamics. nih.gov

Determining how a ligand (substrate) binds to an enzyme is fundamental to understanding its function. When studying large biomolecular complexes like the ~1 MDa riboflavin synthase, the NMR signals from a small ligand can be broadened and obscured by the signals of the massive protein. nih.gov Using this compound helps overcome this challenge. By selectively deuterating the methyl groups, the corresponding signals in the ¹H NMR spectrum disappear, which can help in assigning other nearby proton signals.

More powerfully, ²H (deuterium) NMR can be employed to observe the ligand directly. The low natural abundance and distinct resonance frequency of deuterium ensure that the observed signals come exclusively from the labeled ligand. nih.gov When the deuterated lumazine binds to an enzyme, changes in its chemical environment and mobility are reflected in the deuterium NMR spectrum, such as shifts in resonance frequency and changes in signal linewidth. This provides a clear window into the binding event, free from the overwhelming background of the enzyme's protons. Studies on analogous fluorinated lumazine derivatives with ¹⁹F NMR have shown that significant chemical shift differences can be observed between the free and enzyme-bound states, providing sensitive reporters on the binding event and the local electronic environment of the active site. nih.gov A similar principle applies to deuterated species in ²H NMR.

Illustrative Comparison of NMR Signals for Ligand Binding Analysis

State Molecule Observed NMR Signal (Hypothetical) Interpretation
Free in Solution Native 6,7-Dimethylribityl Lumazine Sharp ¹H signals for C6-CH₃ and C7-CH₃ at ~2.3-2.4 ppm nih.govmdpi.com The molecule is tumbling rapidly and freely in the solvent.
Bound to Enzyme Native 6,7-Dimethylribityl Lumazine ¹H signals are significantly broadened, potentially unobservable Slow tumbling of the large enzyme-ligand complex causes rapid signal relaxation.
Free in Solution This compound Sharp ²H signal for C6-CD₃ and C7-CD₃ The deuterated ligand is tumbling freely. No signal in the standard ¹H spectrum.

Enzyme catalysis is often a dynamic process involving specific conformational changes in both the enzyme and the substrate. NMR spectroscopy is uniquely suited to study these dynamics. The use of this compound can simplify the analysis of the complex formed with its target enzyme, lumazine synthase. drugbank.com The enzyme catalyzes the condensation of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione with 3,4-dihydroxy-2-butanone 4-phosphate to form 6,7-dimethyl-8-ribityllumazine. nih.gov

By observing the ²H NMR signals of the deuterated methyl groups on the lumazine substrate, researchers can probe the specific motions and orientation of these groups within the enzyme's active site. Techniques like relaxation measurements can quantify the speed of these motions, providing insights into the entropic factors of catalysis. This approach isolates the dynamics of the substrate from the global tumbling of the protein, offering a focused view of the catalytic process.

Biological samples such as cell extracts or biofluids are inherently complex mixtures. Identifying a novel or unknown metabolite using NMR can be challenging due to severe signal overlap. nih.govnih.gov this compound can be used as a spike-in standard to aid in the structural elucidation of other metabolites. Its distinct NMR signature, which does not overlap with endogenous protonated molecules, provides a precise reference for both chemical shift and concentration.

Furthermore, in metabolic tracing experiments, organisms can be cultured in media containing deuterated precursors. nih.gov The deuterium atoms from these precursors are incorporated into downstream metabolites. For instance, studying the biosynthesis of riboflavin in Eremothecium ashbyii grown in a deuterium-rich medium revealed that the methyl groups at the C-6 and C-7 positions of the lumazine ring precursor undergo significant solvent exchange. nih.gov Analysis by NMR and MS of the resulting deuterated products allows for the determination of their structure and provides information about the biosynthetic pathways and the solvent accessibility of enzyme active sites. nih.gov

Mass Spectrometry-Based Methodologies

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. The 6-dalton mass difference between this compound and its native counterpart makes it an ideal tool for MS-based analysis. scispace.com

In quantitative metabolomics, the goal is to accurately measure the concentration of metabolites in a sample. This is often achieved using liquid chromatography coupled with mass spectrometry (LC-MS). However, the process from sample collection to final analysis can suffer from analyte loss and variations in instrument response. To correct for these inconsistencies, a stable isotope-labeled internal standard (SIL-IS) is added in a known amount to each sample at the beginning of the workflow. scispace.com

This compound is an ideal SIL-IS for the quantification of endogenous 6,7-Dimethylribityl Lumazine. Because it is chemically identical to the analyte, it experiences the same extraction losses and ionization suppression or enhancement effects during analysis. However, due to its higher mass, it is easily distinguished from the native compound by the mass spectrometer. By comparing the signal intensity of the native analyte to that of the known amount of the deuterated standard, a highly accurate and precise quantification can be achieved. scispace.com

Properties of this compound as an Internal Standard

Characteristic Description Advantage for Quantitative MS
Chemical Identity The deuterated form is chemically identical to the native analyte. Co-elutes with the analyte in chromatography and experiences identical sample preparation losses and matrix effects.
Mass Difference A +6 Da mass shift from the native compound (C₁₃H₁₈N₄O₆, MW: 326.3) to the d6 variant (C₁₃H₁₂D₆N₄O₆, MW: 332.3). Easily resolved by the mass spectrometer, allowing for separate and unambiguous detection of the analyte and the standard.
Isotopic Purity Synthesized to have high incorporation of deuterium, minimizing signal overlap from partially labeled species. Reduces cross-talk between the analyte and standard channels, ensuring accurate ratio measurement.

| Non-radioactive | Deuterium is a stable (non-radioactive) isotope. | Safe to handle and does not require specialized facilities for radioactive materials. |

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z are selected, fragmented, and the resulting fragment ions are detected. This provides structural information about the parent molecule. When this technique is applied to deuterated compounds, it allows researchers to track the fate of the isotopic label through metabolic transformations. uniprot.org

By analyzing the fragmentation pattern of this compound, one can see that the deuterium atoms are located on the methyl groups. If this molecule is enzymatically converted to its product, riboflavin, the resulting riboflavin will also be deuterated at the corresponding methyl groups. By performing MS/MS on the deuterated product, researchers can confirm the transformation and pinpoint where the structural changes occurred. For example, if a fragment contains the dimethyl-substituted benzene (B151609) ring portion of the molecule, that fragment will show a +6 Da mass shift compared to the fragment from the unlabeled molecule. This confirms the identity of the fragment and provides definitive evidence of the metabolic conversion.

Illustrative MS/MS Fragmentation Comparison

Compound Parent Ion m/z (Hypothetical [M+H]⁺) Key Fragment Fragment Ion m/z (Hypothetical) Interpretation
6,7-Dimethylribityl Lumazine 327.1 Loss of ribityl chain 195.1 Corresponds to the pteridine (B1203161) ring with two CH₃ groups.

This method is invaluable for mapping metabolic pathways, identifying novel metabolites, and understanding the mechanisms of enzyme-catalyzed reactions. nih.govscispace.com

Broader Biological and Biotechnological Implications

6,7-Dimethylribityl Lumazine (B192210) in Lumazine Protein Interactions and Bioluminescence

In certain marine bacteria, such as those from the Photobacterium genus, 6,7-dimethyl-8-ribityllumazine (B135004) plays a pivotal role in bioluminescence. It functions as the chromophore in lumazine protein (LumP), a fluorescent accessory protein that modulates the light emitted by bacterial luciferase. researchgate.netnih.govebi.ac.uk The non-covalently bound 6,7-dimethyl-8-ribityllumazine is responsible for the intense fluorescence of LumP. ebi.ac.ukbiomol.commdpi.com

The interaction between LumP and bacterial luciferase is a key aspect of this process. nih.gov LumP acts as an "antenna protein" or optical transponder, receiving energy from the luciferase-catalyzed reaction and then emitting light of a different color and often with a higher quantum yield. researchgate.netebi.ac.uk Specifically, the presence of LumP shifts the emission of bacterial luciferase from the typical blue-green (around 495 nm) to a shorter wavelength blue light (around 475 nm) and enhances the light's intensity. nih.gov This energy transfer is believed to occur through a complex interaction between the proteins in an intermediate state of the luciferase reaction. nih.gov Structural studies have revealed that the surface potentials around the ligand-binding sites of LumP and bacterial luciferase have complementary charge distributions, which likely facilitates their interaction. nih.gov

Targeting Riboflavin (B1680620) Biosynthesis as an Anti-Infective Strategy

The riboflavin biosynthesis pathway, in which 6,7-dimethyl-8-ribityllumazine is an intermediate, is essential for most microorganisms but absent in humans, who obtain this vitamin from their diet. nih.govresearchgate.netfrontiersin.orgnih.govbiorxiv.org This fundamental difference makes the enzymes in this pathway attractive targets for the development of novel anti-infective agents, as inhibitors should theoretically have low host toxicity. nih.govresearchgate.netfrontiersin.orgnih.govbiorxiv.org The pathway's enzymes have been identified as crucial for the survival of various pathogenic bacteria and are considered potential drug targets for combating antibiotic-resistant strains. frontiersin.orgnih.gov

Lumazine Synthase as a Drug Target in Pathogenic Microorganisms (e.g., Brucella, fungi)

Lumazine synthase, the enzyme that catalyzes the formation of 6,7-dimethyl-8-ribityllumazine, has been specifically identified as a promising target for antimicrobial drug development. nih.govresearchgate.netresearchgate.net This is true for a range of pathogens, including the bacterium Brucella, which causes brucellosis, and various pathogenic fungi like Candida albicans. nih.govresearchgate.netebi.ac.uk In Brucella species, lumazine synthase (specifically the RibH1 type) is the functional enzyme in the riboflavin pathway. ebi.ac.uk The Brucella lumazine synthase (BLS) is also a highly immunogenic protein and has been explored as a carrier for vaccines. nih.govijcce.ac.irnih.gov

In fungi such as Candida albicans and Candida glabrata, all enzymes in the riboflavin biosynthesis pathway are essential for their growth and survival. biorxiv.orgnih.govasm.org Studies have shown that deleting the genes for these enzymes leads to cell death unless riboflavin is supplied externally at concentrations much higher than those found in the human body. biorxiv.orgasm.org This suggests that inhibitors targeting lumazine synthase could be effective antifungal agents. nih.govresearchgate.netbiorxiv.orgnih.govasm.org

Inhibitor Development and Efficacy Studies

Significant research has been dedicated to developing inhibitors of lumazine synthase. These efforts often involve creating substrate analogs that can bind to the enzyme's active site and block its function. nih.gov For instance, several pyrimidine (B1678525) derivatives have been designed and shown to bind to lumazine synthase from Bacillus anthracis with micromolar dissociation constants, acting as competitive inhibitors. nih.gov

A high-throughput screening method has been developed using the lumazine synthase from Schizosaccharomyces pombe. This method relies on the displacement of fluorescent riboflavin from the enzyme's active site by a potential inhibitor, leading to an increase in fluorescence. nih.gov This screen identified a lead compound that replaced the hydrophilic ribityl side chain of the natural substrate with a more lipophilic hydroxystyryl moiety, which could improve the compound's ability to penetrate bacterial cell walls. nih.gov Further studies have explored various substrate-analogous inhibitors against lumazine synthase from Candida albicans, with some showing high affinity in the micromolar range. nih.govresearchgate.net

Examples of Lumazine Synthase Inhibitors and Their Properties
Inhibitor TypeTarget OrganismKey FindingsReference
Pyrimidine derivativesBacillus anthracisBind with micromolar dissociation constants and act as competitive inhibitors. nih.gov
Hydroxystyryl-containing compoundSchizosaccharomyces pombeIdentified via high-throughput screening; more lipophilic than natural substrate. nih.gov
Substrate-analogous inhibitorsCandida albicansDemonstrated high affinity with binding constants in the micromolar range. nih.govresearchgate.net

Engineering Riboflavin Overproduction in Industrial Microorganisms

Microbial fermentation has become the preferred method for the industrial production of riboflavin, largely replacing chemical synthesis due to economic and environmental advantages. nih.gov Various microorganisms, including the fungus Ashbya gossypii and the bacterium Bacillus subtilis, are used as "cell factories" for this purpose. engineering.org.cn Metabolic engineering plays a crucial role in developing strains that can overproduce riboflavin.

Metabolic Engineering Strategies Leveraging Biosynthetic Pathway Intermediates

A key strategy for enhancing riboflavin production is to increase the supply of its precursors, namely guanosine (B1672433) 5'-triphosphate (GTP) and ribulose 5-phosphate. nih.govresearchgate.net Since 6,7-dimethyl-8-ribityllumazine is a direct downstream product of these precursors, many metabolic engineering approaches focus on the upstream pathways.

Several genetic modifications have proven effective:

Enhancing the Purine (B94841) Pathway: Overexpression of genes in the purine biosynthesis pathway, which produces GTP, has been shown to increase riboflavin yields. researchgate.netnih.gov For example, co-overexpression of the purFMNHD genes in B. subtilis improved the riboflavin titer. researchgate.net

Modifying Central Carbon Metabolism: Redirecting the flow of carbon towards the pentose (B10789219) phosphate (B84403) pathway can increase the availability of ribulose 5-phosphate, another essential precursor. engineering.org.cn

Overexpressing Riboflavin Operon Genes: Increasing the expression of the genes directly involved in the riboflavin biosynthesis pathway, such as ribA (which has a rate-limiting role), can significantly boost production. engineering.org.cnnih.gov

Metabolic Engineering Strategies for Riboflavin Overproduction
StrategyTarget Pathway/GenesEffect on Riboflavin ProductionReference
Enhance Precursor SupplyPurine Biosynthesis (e.g., purF)Increased GTP availability, leading to higher riboflavin titers. researchgate.net
Enhance Precursor SupplyPentose Phosphate PathwayIncreased ribulose 5-phosphate supply. engineering.org.cn
Overexpress Pathway GenesRiboflavin Operon (e.g., ribA)Directly increases the metabolic flux towards riboflavin. engineering.org.cnnih.gov
DeregulationPurine Operon Repressor (PurR)Relieves feedback inhibition on the purine pathway. researchgate.net

Optimization of 6,7-Dimethylribityl Lumazine Production for Biotechnological Applications

Beyond its role as a riboflavin precursor, 6,7-dimethyl-8-ribityllumazine itself has biotechnological applications, primarily due to its fluorescent properties. mdpi.com For instance, there is interest in creating fluorescent bacteria for use in bio-imaging. mdpi.com This can be achieved by co-expressing the genes for lumazine protein with the riboflavin synthesis genes. mdpi.com

To optimize the production of 6,7-dimethyl-8-ribityllumazine, researchers have engineered plasmids containing the riboflavin operon from organisms like Bacillus subtilis. mdpi.com By introducing a mutation in the ribE gene, which codes for riboflavin synthase (the enzyme that consumes 6,7-dimethyl-8-ribityllumazine), the production of the lumazine compound can be accumulated. mdpi.com Combining this with the expression of the lumazine protein gene can lead to highly fluorescent cells, as the protein binds to the accumulated lumazine with high affinity. mdpi.com Further optimization can be achieved through fed-batch fermentation and by using high-copy-number plasmids to increase the dosage of the biosynthetic genes. nih.gov

Future Directions and Emerging Research Avenues

Multi-Omics Integration for Systems-Level Understanding of Riboflavin (B1680620) Metabolism

A systems-level comprehension of riboflavin metabolism requires the integration of data from genomics, transcriptomics, proteomics, and metabolomics. Stable isotope tracers are fundamental to the metabolomics component of this approach, providing a dynamic view of pathway activities. nih.gov The use of 6,7-Dimethylribityl Lumazine-d6 as a tracer allows for precise tracking of carbon and hydrogen atoms through the final steps of the riboflavin pathway. nih.gov

By introducing this labeled compound into a biological system, researchers can use mass spectrometry to follow its conversion to riboflavin, quantifying the flux through riboflavin synthase. nih.gov This metabolic flux data can then be integrated with transcriptomic and proteomic data that reveal the expression levels of the enzymes involved, such as lumazine (B192210) synthase and riboflavin synthase. nih.gov This multi-omics approach enables the construction of comprehensive models that connect genetic regulation to metabolic output. For instance, studies in Bacillus subtilis, a workhorse for industrial riboflavin production, have utilized systems biology to identify new targets for metabolic engineering by analyzing the entire metabolic network. nih.govnih.gov The application of deuterated tracers like this compound can significantly refine these models, offering a clearer picture of how genetic modifications or environmental conditions affect the efficiency of the entire pathway. Furthermore, genetic screening combined with transcript-level analysis has already identified the riboflavin metabolism pathway as a potential therapeutic target in diseases like pancreatic cancer, highlighting the power of integrating genomic and metabolic data. biorxiv.org

Advanced Computational Modeling and Simulation of Metabolic Networks with Deuterated Tracers

Computational modeling is an indispensable tool for analyzing and predicting the behavior of complex metabolic networks. youtube.com Isotope-assisted metabolic flux analysis (iMFA) uses data from stable isotope tracing experiments to quantify intracellular reaction rates that are otherwise unmeasurable. mdpi.com The precision of these models depends on the quality of the tracer data fed into them.

Furthermore, kinetic models of specific enzymes, like the various isoenzymes of lumazine synthase, provide detailed information on substrate affinity and catalytic rates. nih.govresearchgate.net By combining systems-level flux data obtained using deuterated tracers with detailed kinetic parameters of individual enzymes, researchers can build highly predictive multi-scale models of the entire riboflavin biosynthesis network. These advanced simulations can identify rate-limiting steps and predict the outcomes of complex genetic engineering strategies before they are implemented in the lab, accelerating the development of optimized production strains. nih.gov

Development of Novel Biosensors and Diagnostic Tools based on this compound Interactions

The natural fluorescence of 6,7-dimethyl-8-ribityllumazine (B135004) and its high-affinity interaction with specific proteins present exciting opportunities for the development of novel biosensors. nih.gov The lumazine protein (LumP), found in bioluminescent bacteria, binds tightly to 6,7-dimethyl-8-ribityllumazine, which acts as its fluorescent chromophore. mdpi.comfpbase.org This interaction forms the basis for creating highly sensitive and specific biosensors.

One promising approach involves engineering whole-cell biosensors. Researchers have successfully created fluorescent bacteria by co-expressing the gene for LumP with the genes for riboflavin biosynthesis. nih.govmdpi.com These engineered cells produce 6,7-dimethyl-8-ribityllumazine, which binds to the expressed LumP, causing the cells to fluoresce intensely. Such fluorescent bacteria could be used for bio-imaging or to screen for compounds that inhibit the riboflavin pathway. nih.govmdpi.com

Another strategy is the creation of protein-based biosensors for in vitro assays. nih.gov A high-throughput screening method has been developed based on the principle of competitive binding to lumazine synthase. nih.gov In this system, a fluorescent ligand is displaced by potential inhibitors, causing a detectable change in fluorescence. nih.gov This demonstrates the potential for designing sensors that can detect analytes that interfere with the lumazine synthase-ligand interaction.

In the realm of diagnostics, this compound can be used as a stable isotope-labeled internal standard for the highly accurate quantification of its unlabeled counterpart in biological samples via mass spectrometry. This is crucial for diagnostic tests that rely on measuring metabolic intermediates as biomarkers for disease. nih.gov Given that riboflavin metabolism is altered in some cancers, such tools could become valuable for early detection and monitoring. biorxiv.org

Table 1: Potential Applications of this compound in Biosensor and Diagnostic Tool Development

Application AreaPrinciple of OperationRole of 6,7-Dimethylribityl Lumazine or its Deuterated FormPotential Outcome
Whole-Cell Biosensors Co-expression of Lumazine Protein (LumP) and riboflavin biosynthesis genes in a host organism.The native compound is produced endogenously, binding to LumP and inducing fluorescence.Real-time monitoring of metabolic activity or screening for inhibitors of the riboflavin pathway. nih.govmdpi.com
In Vitro FRET Biosensors A sensor protein (e.g., engineered LumP or lumazine synthase) linked to fluorescent proteins changes conformation upon binding the lumazine.The native lumazine acts as the analyte, inducing a FRET signal change.Quantification of lumazine concentrations in biological fluids or extracts. ualberta.ca
Competitive Binding Assays An inhibitor compound displaces a fluorescent ligand (like riboflavin) from the active site of lumazine synthase.The native lumazine's binding site on the enzyme is the target for inhibitor screening.High-throughput screening for novel antibacterial drugs targeting the riboflavin pathway. nih.govnih.gov
Mass Spectrometry Diagnostics Quantitative analysis of the native lumazine in patient samples.This compound is used as an internal standard for precise and accurate quantification.A diagnostic test to measure metabolic dysregulation in diseases where the riboflavin pathway is implicated. nih.gov

Exploiting this compound in Synthetic Biology and Pathway Reconstruction

Synthetic biology aims to design and construct new biological parts, devices, and systems. The reconstruction of metabolic pathways in heterologous hosts is a central theme in this field. engineering.org.cn Stable isotope tracers are essential for verifying the function of these engineered pathways and for quantifying the metabolic flux through them. isotope.com

This compound is an invaluable tool for this purpose. For example, if a synthetic pathway for producing a novel compound uses riboflavin as a cofactor, feeding the engineered microbe this compound allows researchers to trace the label into the final product, confirming that the engineered pathway is active and quantifying its output.

In pathway reconstruction, where genes from one organism are moved to another, it is crucial to verify that each enzymatic step is functional. If researchers engineer E. coli to express the terminal enzyme of the pathway, riboflavin synthase, they can feed the cells this compound and monitor for the production of deuterated riboflavin. This confirms the functionality of the transplanted enzyme. Conversely, to test a reconstructed upstream pathway designed to produce the lumazine, a deuterated initial precursor (e.g., deuterated ribulose-5-phosphate) could be used, with the appearance of this compound confirming the success of the engineering strategy. nih.govacs.org This precise tracking ability is critical for debugging and optimizing complex synthetic pathways, ultimately enabling the efficient microbial production of valuable chemicals and pharmaceuticals. nih.gov

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing 6,7-Dimethylribityl Lumazine-d6 in laboratory settings?

  • Methodological Answer : The compound is synthesized enzymatically via 6,7-dimethyl-8-ribityllumazine synthase (EC 2.5.1.78), which catalyzes the condensation of 5-amino-6-(d-ribitylamino)uracil with diacetyl. Isotopic labeling (e.g., deuterium at specific positions) requires modified precursors and controlled reaction conditions. Characterization involves HPLC (C18 reverse-phase columns with UV detection at 254 nm) for purity assessment, complemented by high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) for structural confirmation .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer : X-ray crystallography provides atomic-resolution structural data, as demonstrated in studies of its complex with lumazine protein (LumP) at resolutions ≤2.0 Å. Solution-phase confirmation employs NMR spectroscopy (e.g., 1^1H, 13^{13}C, and 19^{19}F NMR for fluorine analogs), with JJ-coupling analysis and NOESY correlations to verify regiochemistry. Isotopic labeling (e.g., d6 variants) is validated via isotopic shift patterns in mass spectrometry .

Advanced Research Questions

Q. How does this compound modulate bacterial luciferase activity, and what experimental approaches elucidate this interaction?

  • Methodological Answer : The compound acts as a fluorophore in LumP, transferring energy to bacterial luciferase via Förster resonance energy transfer (FRET). Docking simulations (e.g., using AutoDock Vina) predict binding proximity (<10 Å) between LumP and luciferase. Experimental validation includes fluorescence quenching assays and surface plasmon resonance (SPR) to measure binding kinetics (e.g., KDK_D, konk_{on}, koffk_{off}). SPR requires immobilizing luciferase on CM5 chips and titrating LumP-d6 to monitor refractive index changes .

Q. What computational strategies are employed to predict the reactivity and electronic properties of this compound derivatives?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., M06-2X/6-311+G(2df,p)) model reaction pathways, such as cycloadditions or isotopic substitution effects. Polarizable continuum models (PCM) simulate solvation effects. Molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) explore conformational stability in protein complexes. These methods identify regioselectivity trends and guide synthetic optimization .

Data Contradiction & Experimental Design

Q. How can researchers resolve discrepancies in reported binding affinities of this compound with LumP?

  • Methodological Answer : Discrepancies may arise from differences in buffer conditions (pH, ionic strength) or detection methods. Cross-validate using orthogonal techniques:

  • SPR (direct binding kinetics) vs. isothermal titration calorimetry (ITC) (thermodynamic parameters).
  • Control experiments with deuterated vs. non-deuterated ligands to assess isotopic effects on binding.
  • Standardize protein purification protocols (e.g., size-exclusion chromatography) to ensure homogeneity .

Q. What experimental design considerations are critical for stability studies of this compound under varying conditions?

  • Methodological Answer :

  • Variables : pH (3–9), temperature (4–37°C), and light exposure.
  • Analytical Tools : UV-Vis spectroscopy (monitor absorbance at 400 nm for degradation), LC-MS for byproduct identification.
  • Deuterium Isotope Effects : Assess stability in deuterated solvents (e.g., D2_2O) using 1^1H NMR to track H/D exchange.
  • Statistical Analysis : Use ANOVA to compare degradation rates across conditions, with triplicate trials to ensure reproducibility .

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